Butane-1,4-diol; 2-propenoic acid Butane-1,4-diol; 2-propenoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18922679
InChI: InChI=1S/C4H10O2.2C3H4O2/c5-3-1-2-4-6;2*1-2-3(4)5/h5-6H,1-4H2;2*2H,1H2,(H,4,5)
SMILES:
Molecular Formula: C10H18O6
Molecular Weight: 234.25 g/mol

Butane-1,4-diol; 2-propenoic acid

CAS No.:

Cat. No.: VC18922679

Molecular Formula: C10H18O6

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

Butane-1,4-diol; 2-propenoic acid -

Specification

Molecular Formula C10H18O6
Molecular Weight 234.25 g/mol
IUPAC Name butane-1,4-diol;prop-2-enoic acid
Standard InChI InChI=1S/C4H10O2.2C3H4O2/c5-3-1-2-4-6;2*1-2-3(4)5/h5-6H,1-4H2;2*2H,1H2,(H,4,5)
Standard InChI Key OASGATRVPUDXHX-UHFFFAOYSA-N
Canonical SMILES C=CC(=O)O.C=CC(=O)O.C(CCO)CO

Introduction

Chemical Identity and Structural Characteristics

Butane-1,4-diol (C₄H₁₀O₂) is a linear diol with hydroxyl groups at terminal positions, while 2-propenoic acid (C₃H₄O₂) is an α,β-unsaturated carboxylic acid. The reaction between these compounds yields 1,4-butanediol diacrylate (BDDA, C₁₀H₁₄O₄), a diester characterized by two acrylate groups. BDDA’s structure enables radical polymerization, making it indispensable in forming crosslinked polymer networks .

Key Structural Features:

  • Butane-1,4-diol: Provides a flexible four-carbon backbone, enhancing polymer chain mobility.

  • Acrylate Groups: Introduce reactive vinyl bonds for photopolymerization or thermal curing .

Synthesis and Production Methods

Industrial Synthesis of Butane-1,4-diol

Butane-1,4-diol is predominantly produced via catalytic hydrogenation of maleic anhydride derivatives. The Reppe synthesis, involving acetylene and formaldehyde, has been largely supplanted due to cost and safety concerns . Modern methods include:

  • Hydrogenation of Maleic Anhydride Esters:

    • Di-(C₁–C₃ alkyl) maleates (e.g., dimethyl maleate) are hydrogenated over copper-chromite catalysts at 150–240°C and 25–75 bar .

    • Yields exceed 96% with byproducts like γ-butyrolactone (<5%) .

    • Example: Hydrogenating diethyl maleate produces BDO with 99.7% purity after distillation .

  • Alternative Feedstocks:

    • Butadiene acetoxylation followed by hydrolysis offers a route independent of acetylene .

Esterification with 2-Propenoic Acid

BDDA synthesis involves esterifying BDO with acrylic acid:

BDO+2CH2=CHCOOHBDDA+2H2O\text{BDO} + 2\,\text{CH}_2=\text{CHCOOH} \rightarrow \text{BDDA} + 2\,\text{H}_2\text{O}
  • Conditions: Acid catalysis (e.g., sulfuric acid) under reflux, with azeotropic water removal .

  • Purity: Commercial BDDA achieves >99% purity, with viscosities of 8 cP at 25°C .

Physicochemical Properties

Data from experimental studies and safety reports highlight BDDA’s material characteristics :

PropertyValue
Molecular Weight198.22 g/mol
Density (25°C)1.051 g/mL
Melting Point-7°C
Boiling Point (0.3 mmHg)83°C
Refractive Index (n₂₀/D)1.456
Vapor Pressure (80°C)0.83 hPa
Water Solubility16.3 g/L (immiscible)
Flash Point>230°F (110°C)

BDDA’s low viscosity and high reactivity make it suitable for UV-curable formulations .

Recent Advances and Research Directions

Green Synthesis Routes

  • Bio-based BDO: Fermentation of sugars (e.g., glucose) using engineered E. coli strains .

  • Solvent-Free Esterification: Solid acid catalysts (e.g., zeolites) reduce wastewater generation .

Functional Nanomaterials

  • Nanocomposites: BDDA-crosslinked graphene oxide films show enhanced electrical conductivity (10³ S/m) .

  • Drug Delivery: Hydrogels with tunable porosity enable controlled release kinetics .

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